

Spectroscopic Profile of 2-Benzylidenemalononitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name:	2-Benzoylmalononitrile
CAS No.:	46177-21-3
Cat. No.:	B1267792

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Disclaimer: This document provides a comprehensive summary of the spectroscopic data available for 2-benzylidenemalononitrile. Despite extensive searches for "**2-benzoylmalononitrile**," no significant spectroscopic data was found in the public domain. The information presented herein pertains to the closely related and well-characterized compound, 2-benzylidenemalononitrile. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its spectral characteristics.

Introduction

2-Benzylidenemalononitrile is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has applications in the development of pharmaceuticals and other functional materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 2-benzylidenemalononitrile, supported by experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-benzylidenemalononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-Benzylidenemalononitrile

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
7.91	d	7.0	2H (ortho-protons of benzylidene)	CDCl ₃
7.79	s	-	1H (vinylic proton)	CDCl ₃
7.57	m	-	3H (meta- and para-protons of benzylidene)	CDCl ₃

d: doublet, s: singlet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data for 2-Benzylidenemalononitrile^[1]

Chemical Shift (δ) ppm	Assignment	Solvent
159.97	C=C (vinylic)	CDCl ₃
134.54	C (ipso-carbon of benzylidene)	CDCl ₃
130.77	CH (para-carbon of benzylidene)	CDCl ₃
130.61	CH (ortho-carbons of benzylidene)	CDCl ₃
113.62	CN	CDCl ₃
112.47	CN	CDCl ₃
82.56	C (alpha-carbon to CN)	CDCl ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Benzylidenemalononitrile

Wavenumber (cm ⁻¹)	Intensity	Assignment
3024	Medium	Aromatic C-H stretch
2216	Strong	C≡N stretch
1577	Medium	C=C stretch (alkene)
1410	Medium	C=C stretch (aromatic)
811	Strong	Para-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Benzylidenemalononitrile[2][3]

m/z	Relative Intensity	Assignment
154	High	[M] ⁺ (Molecular ion)
127	Medium	[M-HCN] ⁺
103	Medium	[C ₈ H ₅] ⁺
76	Low	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

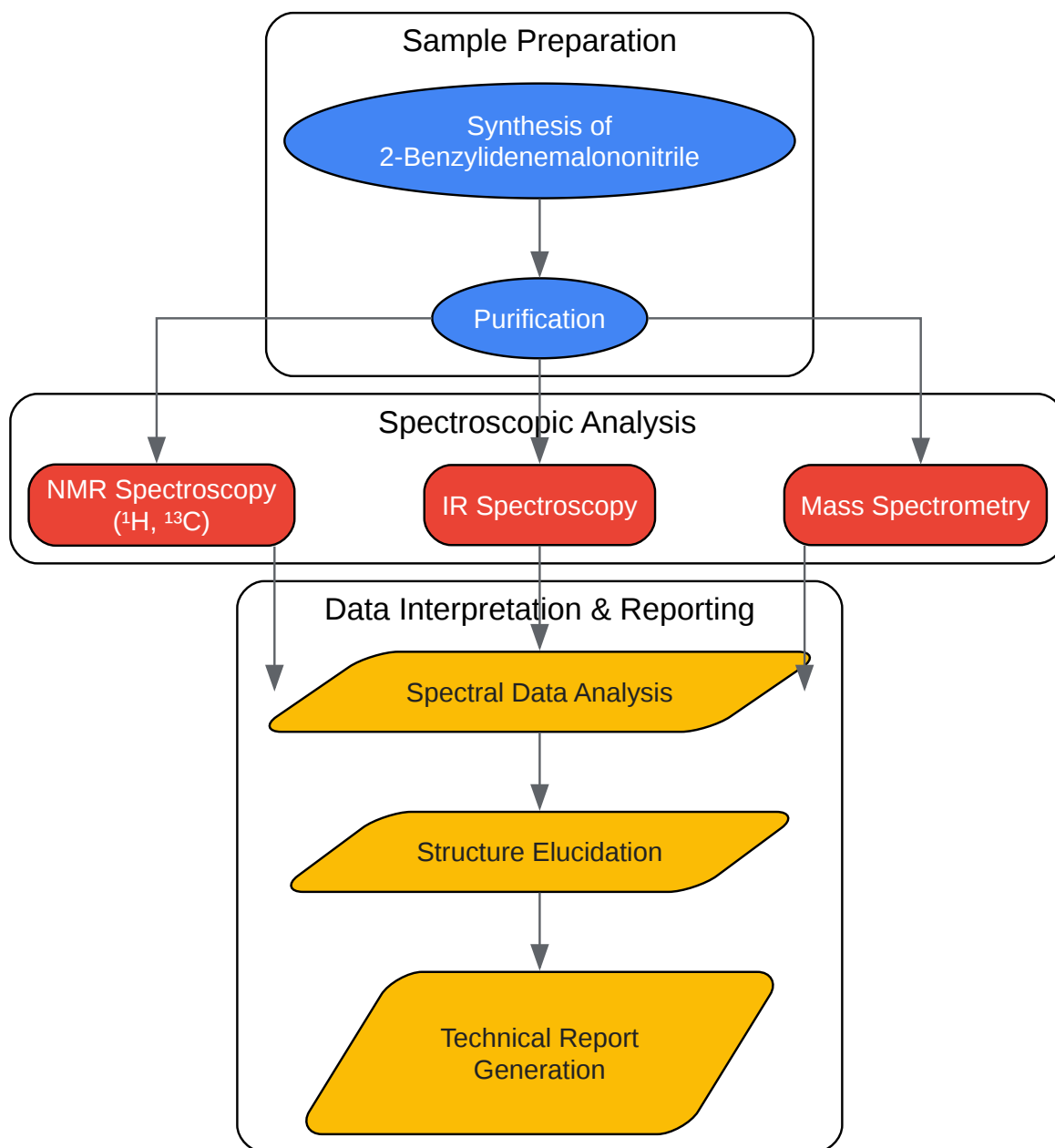
The IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-benzylidenemalononitrile.



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A generalized workflow for the synthesis, purification, and spectroscopic analysis of 2-benzylidenemalononitrile.

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